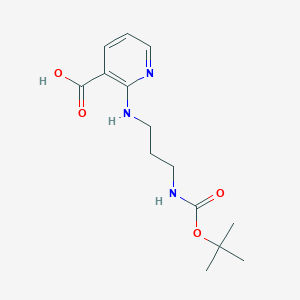

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds with multiple functional groups. The compound's systematic name reflects its structural hierarchy, beginning with the nicotinic acid core and systematically describing the substitution pattern. The Chemical Abstracts Service registry number 904816-06-4 provides unique identification for this specific molecular entity, facilitating precise chemical communication and database searches. Alternative nomenclature includes 2-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]pyridine-3-carboxylic acid, which emphasizes the pyridine ring numbering system and functional group positioning.

The molecular formula C₁₄H₂₁N₃O₄ indicates a complex molecular structure with multiple heteroatoms strategically positioned throughout the molecule. The molecular weight of 295.33 grams per mole places this compound in the range typical for pharmaceutical intermediates and bioactive molecules. Structural analysis reveals the presence of three distinct nitrogen atoms serving different functional roles: the pyridine nitrogen providing basicity and hydrogen bonding capability, the secondary amine nitrogen connecting the propyl chain to the pyridine ring, and the carbamate nitrogen within the protective tert-butoxycarbonyl group.

Table 1: Molecular Properties of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic Acid

The structural identification of this compound reveals sophisticated molecular architecture that incorporates multiple functional elements characteristic of modern pharmaceutical intermediates. The nicotinic acid core provides a stable aromatic framework with established biological relevance, while the propylamine spacer offers conformational flexibility essential for biological activity. The tert-butoxycarbonyl protective group serves dual purposes: protecting the amino functionality during synthetic manipulations and providing a site for selective deprotection when required. This structural combination exemplifies the strategic approach to molecular design that characterizes contemporary medicinal chemistry.

Advanced spectroscopic analysis has confirmed the structural assignments for this compound, with nuclear magnetic resonance studies revealing characteristic chemical shifts for each distinct molecular environment. The pyridine ring protons exhibit chemical shifts consistent with electron-deficient aromatic systems, while the aliphatic propyl chain shows typical alkyl chemical shifts. The tert-butoxycarbonyl group displays the expected singlet pattern for the methyl groups, confirming the presence of this protective functionality. These spectroscopic data provide essential fingerprint information for compound identification and purity assessment.

Historical Development in Heterocyclic Chemistry Research

The historical development of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid must be understood within the broader context of heterocyclic chemistry evolution, which began in earnest during the nineteenth century. The foundation for understanding heterocyclic compounds was laid in 1818 when Brugnatelli first isolated alloxan from uric acid, marking the beginning of systematic heterocyclic research. This early work established the fundamental principles that would later enable the development of complex heterocyclic derivatives like the subject compound.

The specific lineage leading to nicotinic acid derivatives began with Thomas Anderson's isolation of pyridine in 1849 from animal bone distillation products. Anderson's work represented a crucial milestone in heterocyclic chemistry, as pyridine became recognized as the fundamental building block for numerous biologically active compounds. The systematic elucidation of pyridine's structure by Wilhelm Körner and James Dewar in the 1860s and 1870s provided the theoretical framework necessary for understanding substituted pyridine derivatives. This structural understanding proved essential for the later development of nicotinic acid derivatives with enhanced biological properties.

Table 2: Historical Milestones in Heterocyclic Chemistry Leading to Nicotinic Acid Derivatives

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1818 | Alloxan isolation from uric acid | Brugnatelli | First systematic heterocyclic compound isolation |

| 1849 | Pyridine isolation from bone distillation | Thomas Anderson | Foundation for pyridine chemistry |

| 1867 | First nicotinic acid synthesis | Hugo Weidel | Oxidative degradation of nicotine |

| 1869-1871 | Pyridine structure elucidation | Körner and Dewar | Theoretical framework for substituted pyridines |

| 1881 | Hantzsch pyridine synthesis | Arthur Rudolf Hantzsch | First major synthetic route to pyridines |

The development of synthetic methodologies for pyridine derivatives accelerated significantly in the late nineteenth and early twentieth centuries. Arthur Rudolf Hantzsch's pioneering work in 1881 established the first major synthetic approach to pyridine derivatives, utilizing β-keto acids, aldehydes, and ammonia in condensation reactions. This methodology, known as the Hantzsch pyridine synthesis, provided the synthetic foundation that would later enable the preparation of complex substituted nicotinic acid derivatives. The Hantzsch approach demonstrated that sophisticated heterocyclic compounds could be assembled through carefully orchestrated multi-component reactions.

The twentieth century witnessed remarkable advances in heterocyclic synthesis that directly influenced the development of compounds like 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid. The introduction of protective group chemistry revolutionized the synthesis of complex heterocyclic compounds by enabling selective functionalization of specific reactive sites. The tert-butoxycarbonyl protective group, which features prominently in the subject compound, became widely adopted due to its stability under basic conditions and facile removal under acidic conditions. This protective strategy enabled the synthesis of previously inaccessible heterocyclic derivatives with precise functional group positioning.

Contemporary research into nicotinic acid derivatives has been driven by their established biological significance and therapeutic potential. Nicotinic acid, first synthesized by Hugo Weidel in 1867 through oxidative degradation of nicotine, became recognized as an essential vitamin with important metabolic functions. The subsequent development of nicotinic acid derivatives focused on enhancing biological activity while minimizing adverse effects, leading to sophisticated structural modifications like those exemplified in 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid. Modern synthetic approaches have enabled the preparation of nicotinic acid derivatives with precisely tailored pharmacological properties.

The evolution of heterocyclic chemistry methodologies has been particularly influenced by the development of catalytic processes that enable more efficient and environmentally sustainable synthetic routes. Industrial production of nicotinic acid and its derivatives has benefited from advances in catalytic oxidation, with modern processes achieving high conversion rates and excellent selectivity. These technological advances have made complex nicotinic acid derivatives more accessible for pharmaceutical research and development, facilitating the exploration of compounds like 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid as potential therapeutic agents or synthetic intermediates.

Properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-9-5-8-16-11-10(12(18)19)6-4-7-15-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,16)(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFWQIGYRWNJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378120 | |

| Record name | 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904816-06-4 | |

| Record name | 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Boc-Protected 3-Aminopropylamine Intermediate

The Boc-protected 3-aminopropylamine is prepared by reacting 3-aminopropylamine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions to selectively protect the primary amine. This step ensures that the amino group is masked, allowing selective reaction at the secondary amine site.

Coupling with Nicotinic Acid Derivative

The Boc-protected amino-propylamine is then coupled with nicotinic acid or its activated derivative (e.g., nicotinic acid chloride or ester) to form the desired amide or amine linkage at the 2-position of the pyridine ring.

Activation of nicotinic acid can be done using carbodiimide coupling agents such as EDCI or DCC in the presence of catalytic amounts of DMAP to facilitate amide bond formation.

Alternatively, nucleophilic aromatic substitution on 2-halonicotinic acid derivatives with the Boc-protected amino-propylamine can be employed.

Purification and Isolation

The crude product is purified by standard organic chemistry techniques such as:

Extraction with suitable solvents (e.g., ethyl acetate, dichloromethane)

Chromatographic purification (silica gel column chromatography)

Recrystallization from appropriate solvents to obtain high purity material.

Analytical Data Supporting Preparation

NMR Spectroscopy : Characteristic signals for Boc tert-butyl group (singlet near 1.4 ppm), aromatic pyridine protons (6.5–9 ppm), and aliphatic protons of the propyl chain.

Mass Spectrometry : Molecular ion peak consistent with C14H21N3O4 (molecular weight 295.33).

HPLC Purity : Typically >95% after purification.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Boc Protection | Boc2O, DCM, 0-25°C, 2-4 h | Selective amine protection |

| Coupling Agent | EDCI or DCC, DMAP catalyst | Efficient amide bond formation |

| Solvent for Coupling | DCM, DMF, or THF | Solubility dependent |

| Reaction Temperature | Room temperature to 40°C | Mild conditions to avoid side reactions |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

| Yield | 60-85% overall | Dependent on scale and conditions |

Research Findings and Optimization Notes

The Boc protection step is critical to prevent side reactions during coupling.

Use of carbodiimide coupling agents with catalytic DMAP improves coupling efficiency and reduces by-products.

Reaction temperature control (0–35°C) is important to maintain selectivity and yield.

De-esterification or deprotection steps, if required, are performed under mild aqueous base or acidic conditions to avoid degradation.

Solvent choice impacts reaction rate and product isolation; alcohols (C1-C4) and ketones (C3-C8) are commonly used.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The nicotinic acid moiety can be oxidized under specific conditions.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

Substitution: The Boc-protected amino group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions often involve strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinic acid moiety can yield pyridine derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The nicotinic acid moiety can interact with nicotinic acid receptors or enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules based on pharmacological relevance, physicochemical properties, and synthetic utility.

Table 1: Structural and Physicochemical Comparison

Key Findings

Pharmacological Activity: Nicotinic acid and its derivatives (e.g., 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid) are implicated in phosphate-lowering therapies for dialysis patients. Meta-analyses show nicotinic acid analogs reduce serum phosphate by 0.6–1.2 mg/dL (p < 0.05) .

Synthetic Utility: Boc-protected amines (e.g., N-(tert-Butoxycarbonyl)-1,3-diaminopropane) are intermediates in peptide synthesis, suggesting similar utility for the target compound in prodrug design . The propylamino linker in the target compound may enhance cell permeability relative to bulkier analogs like 2-(tert-Butoxycarbonylamino)-tetralin-carboxylic acid .

Physicochemical Properties :

Biological Activity

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is a derivative of nicotinic acid known for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including antimicrobial and anticancer effects. This article aims to summarize the available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a nicotinic acid backbone modified with a tert-butoxycarbonyl (Boc) group and a propylamino side chain. The presence of these functional groups is crucial for its biological activities.

The biological activities of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid are believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with key enzymes involved in various metabolic pathways. For instance, derivatives of nicotinic acid can modulate the activity of cyclooxygenase enzymes, impacting inflammatory responses.

- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression and apoptosis in cancer cells, potentially through the modulation of signaling pathways such as MAPK/ERK.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid can enhance the immune response against bacterial infections. Specifically, nicotinic acid has been shown to increase neutrophil counts, which are vital for combating infections like those caused by Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid | TBD | Staphylococcus aureus |

| Nicotinic Acid Derivative 1 | 7.81 | MRSA |

| Nicotinic Acid Derivative 2 | 15.62 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds similar to 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Cell Lines Tested : Various cancer cell lines have been used to assess the efficacy of this compound.

- Dosage Effects : Lower concentrations often exhibit significant anticancer properties without notable cytotoxicity, while higher doses may lead to adverse effects.

Case Studies

- Study on Antimicrobial Properties : A study evaluated the effectiveness of several nicotinic acid derivatives against Gram-positive bacteria. The findings indicated that certain derivatives had promising antimicrobial activity, particularly against resistant strains like MRSA.

- Evaluation in Cancer Models : In another study, the compound was tested on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity may influence its absorption and distribution within biological systems.

- Metabolic Pathways : It is likely metabolized via phase I and phase II reactions, affecting its bioavailability and efficacy.

Q & A

Q. How does the Boc group’s steric and electronic profile influence the compound’s reactivity in further derivatization?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks. Electronic effects (electron-withdrawing carbonyl) activate the amine for selective deprotection. Compare with analogs (e.g., 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid) to assess substituent effects .

Q. What conceptual frameworks guide the design of this compound as a building block for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.